1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
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Overview
Description
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, a solvent- and catalyst-free method for the synthesis of a series of imidazole compounds involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can undergo various chemical reactions. For instance, they can be synthesized by treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research in the synthesis of new heterocyclic compounds containing sulfonamido moieties aims to explore their potential as antibacterial agents. The synthesis involves reacting various active methylene compounds with precursors to produce derivatives like pyran, pyridine, and pyridazine, among others. These compounds are then evaluated for their antibacterial activity, with some showing significant effectiveness against bacterial strains. This approach highlights the potential for developing new antibiotics from sulfonamide-based heterocycles (Azab, Youssef, & El-Bordany, 2013).
Polarographic Studies and Structural Insights
The polarographic analysis of alkyl imidazolyl sulfoxides and sulfides contributes to understanding the electrochemical behavior of sulfonamide derivatives. These studies offer insights into the structural aspects that influence the reducibility of these compounds, providing a foundation for designing molecules with desired electronic properties (Johansson & Wendsjö, 1983).
One-Pot Synthesis Techniques
The development of one-pot synthesis methods for N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides showcases the efficiency of combining multiple reaction steps into a single process. This methodology not only simplifies the synthesis of complex heterocyclic compounds but also enhances the potential for discovering new biologically active molecules (Rozentsveig et al., 2013).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Compounds containing sulfonamide and pyrazoline pharmacophores have been studied for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These studies are crucial for the development of therapeutic agents targeting conditions such as glaucoma, edema, and neurodegenerative diseases. The investigation into the cytotoxicities of these compounds towards oral squamous cancer cell lines further demonstrates the potential for sulfonamide derivatives in cancer therapy (Ozmen Ozgun et al., 2019).
Advanced Synthesis and Biological Evaluation
The research extends to the synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates and diketene, presenting an effective route to functionalized derivatives with potential biological activity. Such synthetic strategies contribute to the diversification of the chemical space explored for pharmaceutical applications (Alizadeh et al., 2008).
Mechanism of Action
The mechanism of action of imidazole compounds can vary depending on their specific structure and the biological target they interact with. Some imidazole compounds have shown diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2-dimethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-10-8-13-18(6-7-19(13)16-10)5-4-14-22(20,21)12-9-17(3)11(2)15-12/h6-9,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWQVEBMTOQAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CN(C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide |
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